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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593822 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information on

Murrangatin diacetate. It is important to note that while the existence of this compound is

documented, comprehensive spectral and experimental data in the public domain is limited.

This guide therefore focuses on presenting the available information and, where relevant, data

for the parent compound, Murrangatin.

Compound Identification
Murrangatin diacetate is a derivative of the natural product Murrangatin. The available

identifying information is as follows:

Property Value

Compound Name Murrangatin diacetate

CAS Number 51650-59-0[1]

Molecular Formula C₁₉H₂₀O₇[1]

SMILES
COc1ccc2ccc(=O)oc2c1--INVALID-LINK----

INVALID-LINK--C(C)=C[1]

Spectral Data
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Extensive searches for experimental spectral data (NMR, MS, IR) for Murrangatin diacetate
did not yield any publicly available spectra or detailed characterization data. The information

presented below pertains to the parent compound, Murrangatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Murrangatin
While ¹H NMR and detailed ¹³C NMR data for Murrangatin diacetate are not available, a ¹³C

NMR spectrum for the parent compound, Murrangatin, has been reported.

Table 1: ¹³C NMR Spectral Data of Murrangatin

Chemical Shift (δ) ppm Assignment

Data not available in search results

This data is for the parent compound, Murrangatin, and not Murrangatin diacetate.

Mass Spectrometry (MS) of Murrangatin
No experimental mass spectrometry data for Murrangatin diacetate or Murrangatin was found

in the conducted searches. The computed monoisotopic mass of Murrangatin is 276.09977361

Da.

Infrared (IR) Spectroscopy of Murrangatin
No experimental infrared spectroscopy data for Murrangatin diacetate or Murrangatin was

found in the conducted searches.

Experimental Protocols
Given the absence of specific experimental data for Murrangatin diacetate, a general protocol

for the acquisition of NMR data, based on common laboratory practices, is provided below.

General NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of a purified compound.
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Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Internal standard (e.g., Tetramethylsilane - TMS)

Pipettes and vials

Purified compound sample

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

Add a small amount of internal standard (TMS) to the solution.

Transfer the solution to an NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock

signal.
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Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Set appropriate parameters, including pulse width, acquisition time, relaxation delay,

and number of scans.

Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Set appropriate parameters, noting that ¹³C NMR typically requires a larger number of

scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak or

TMS.

Data Analysis:

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to elucidate the structure.

Correlate the chemical shifts in the ¹³C NMR spectrum with the different carbon

environments in the molecule.

Biological Activity of Murrangatin
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While data on the biological activity of Murrangatin diacetate is not available, studies on the

parent compound, Murrangatin, have revealed its potential as an anti-angiogenic agent.

Research has shown that Murrangatin can suppress angiogenesis, the formation of new blood

vessels, which is a critical process in tumor growth and metastasis.

The anti-angiogenic effect of Murrangatin is reported to be mediated through the inhibition of

the AKT signaling pathway.[2] Specifically, Murrangatin has been observed to decrease the

phosphorylation of AKT at Ser473, a key step in its activation.[2] This inhibition of AKT signaling

ultimately hinders the processes involved in angiogenesis.

Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for Murrangatin in the

inhibition of angiogenesis via the AKT signaling pathway.

Murrangatin's Inhibition of the AKT Signaling Pathway in Angiogenesis
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Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.

Conclusion
This technical guide summarizes the limited publicly available information on Murrangatin
diacetate. While its existence is confirmed by a CAS number and molecular formula, a

significant gap exists in the experimental characterization of this compound, particularly

concerning its NMR, MS, and IR spectral data. The biological activity of its parent compound,

Murrangatin, as an inhibitor of the AKT signaling pathway in angiogenesis, suggests a potential

area for future research into the pharmacological properties of Murrangatin diacetate. Further
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studies are required to synthesize and spectrally characterize Murrangatin diacetate to enable

a more comprehensive understanding of its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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